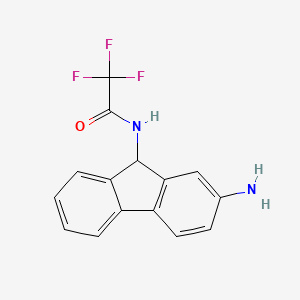
n-(2-Amino-9h-fluoren-9-yl)-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(2-Amino-9h-fluoren-9-yl)-2,2,2-trifluoroacetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Amino-9h-fluoren-9-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 2-amino-9H-fluorene with trifluoroacetic anhydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: n-(2-Amino-9h-fluoren-9-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: n-(2-Amino-9h-fluoren-9-yl)-2,2,2-trifluoroacetamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its ability to form stable complexes with biomolecules makes it valuable in biochemical assays.
Medicine: The compound’s potential medicinal applications include its use as a precursor for drug development. Its structural features may contribute to the design of novel therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of n-(2-Amino-9h-fluoren-9-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoroacetamide moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-9H-fluoren-9-yl)methanol
- 9H-Fluoren-9-ylamine
- 2-Amino-9H-fluoren-9-yl)acetic acid
Comparison: Compared to similar compounds, n-(2-Amino-9h-fluoren-9-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group. This group enhances the compound’s stability and reactivity, making it more versatile in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
2264-37-1 |
|---|---|
Molekularformel |
C15H11F3N2O |
Molekulargewicht |
292.26 g/mol |
IUPAC-Name |
N-(2-amino-9H-fluoren-9-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C15H11F3N2O/c16-15(17,18)14(21)20-13-11-4-2-1-3-9(11)10-6-5-8(19)7-12(10)13/h1-7,13H,19H2,(H,20,21) |
InChI-Schlüssel |
HZGSPOJGYCNQGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C3=C(C=C(C=C3)N)C(C2=C1)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-, ethyl ester](/img/structure/B13994031.png)
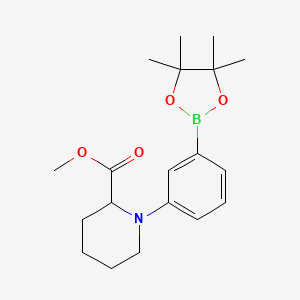
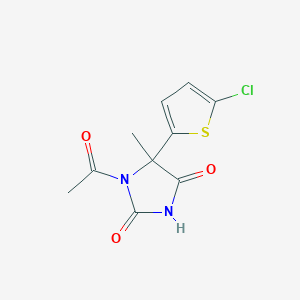
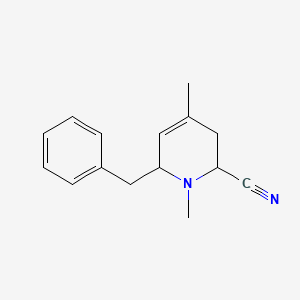
![Ethyl 4-{[(4-methyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate](/img/structure/B13994055.png)


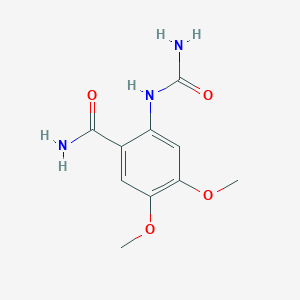
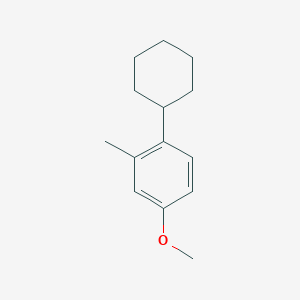
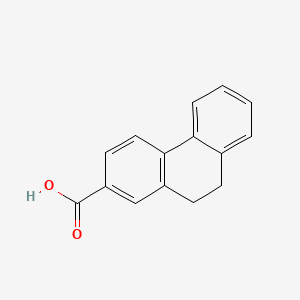

![1,5-Dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B13994093.png)
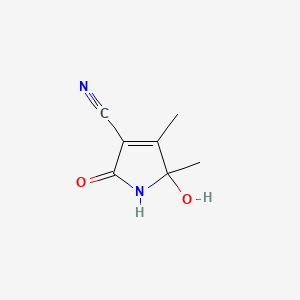
![1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol](/img/structure/B13994115.png)
